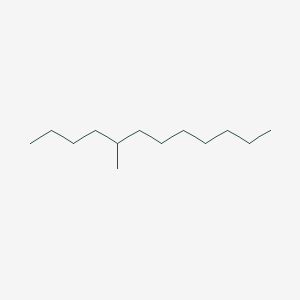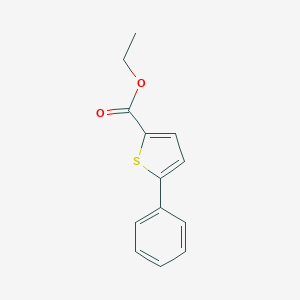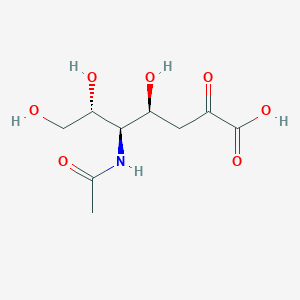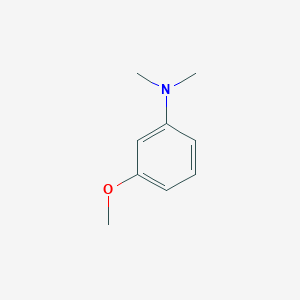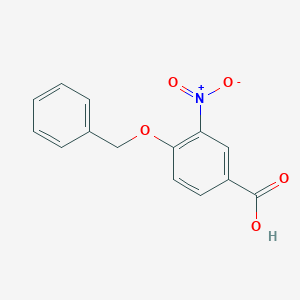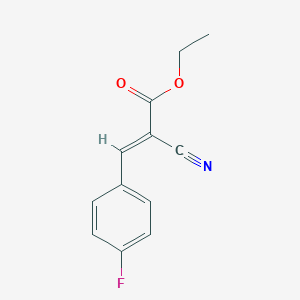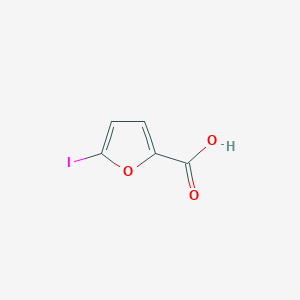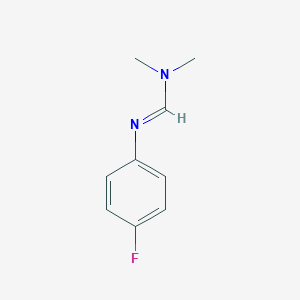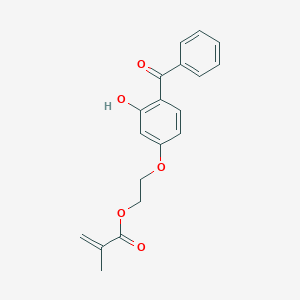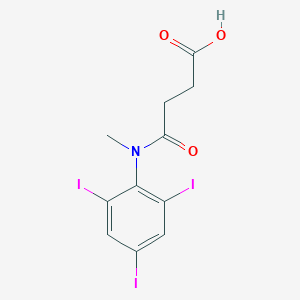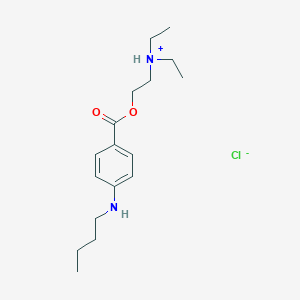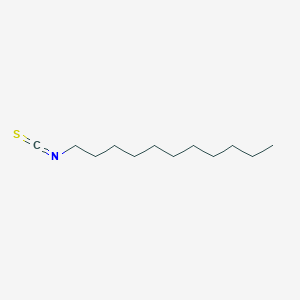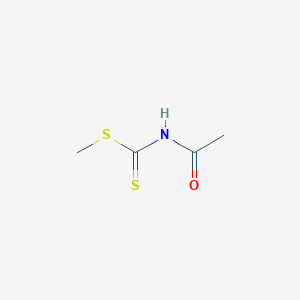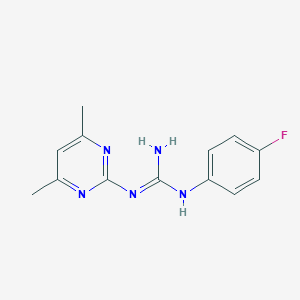![molecular formula C5H9PS4 B099123 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane CAS No. 18818-33-2](/img/structure/B99123.png)
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is a complex organosulfur compound It is characterized by the presence of multiple thiol groups and a cyclic phosphorotetrathioate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane typically involves the reaction of 1,3-propanedithiol with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction mixture is heated to facilitate the formation of the cyclic phosphorotetrathioate structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 1,3-propanedithiol and phosphorus pentasulfide are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the cyclic structure and form linear phosphorotetrathioates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Linear phosphorotetrathioates.
Substitution: Thioethers and other substituted derivatives.
科学的研究の応用
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of aldehydes and ketones.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The cyclic phosphorotetrathioate structure can also interact with metal ions, forming chelates and influencing enzymatic activities.
類似化合物との比較
Similar Compounds
1,2-Propanedithiol: Similar structure but with thiol groups on adjacent carbon atoms.
1,3-Dimercaptopropane: Similar structure but lacks the cyclic phosphorotetrathioate group.
Lipoic Acid: Contains a cyclic disulfide structure but differs in its overall molecular structure.
Uniqueness
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is unique due to its combination of multiple thiol groups and a cyclic phosphorotetrathioate structure
特性
CAS番号 |
18818-33-2 |
|---|---|
分子式 |
C5H9PS4 |
分子量 |
228.4 g/mol |
IUPAC名 |
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3 |
InChIキー |
FQCUMXAELXKPQO-UHFFFAOYSA-N |
SMILES |
CC12CSP(=S)(SC1)SC2 |
正規SMILES |
CC12CSP(=S)(SC1)SC2 |
Key on ui other cas no. |
18818-33-2 |
同義語 |
4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


